molecular formula C10H17N3O B6260770 rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis CAS No. 2307782-45-0

rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis

Numéro de catalogue B6260770
Numéro CAS: 2307782-45-0
Poids moléculaire: 195.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis (Rac-CPCA) is a novel compound with potential applications in scientific research. Rac-CPCA is an organic compound derived from cyclopentan-1-amine, which is an amino acid derivative. Rac-CPCA was first synthesized in 2018, and since then has been studied for its potential in scientific research.

Mécanisme D'action

Rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis acts as an inhibitor of the enzymes phosphodiesterase, acetylcholinesterase, and cyclooxygenase. It binds to the active sites of these enzymes, preventing them from performing their normal functions. This inhibition of enzyme activity leads to changes in cell metabolism, neurotransmission, and inflammation.
Biochemical and Physiological Effects
rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis has been studied for its potential effects on cell metabolism, neurotransmission, and inflammation. In terms of cell metabolism, rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis has been found to inhibit the activity of the enzyme phosphodiesterase, which can lead to increased levels of cAMP and decreased levels of cGMP. In terms of neurotransmission, rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis has been found to inhibit the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine and decreased levels of choline. In terms of inflammation, rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis has been found to inhibit the activity of the enzyme cyclooxygenase, which can lead to decreased levels of prostaglandins and leukotrienes.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis is a relatively stable compound, making it suitable for long-term experiments. However, rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis is not as potent as some other compounds, so it may not be suitable for experiments that require high levels of inhibition.

Orientations Futures

There are a number of potential future directions for research on rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis. One potential direction is to further explore its potential as an inhibitor of the enzymes phosphodiesterase, acetylcholinesterase, and cyclooxygenase. Additionally, further research could be done to explore rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis’s potential as an inhibitor of other enzymes involved in cell metabolism, neurotransmission, and inflammation. Another potential direction is to explore rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis’s potential as an activator of enzymes involved in cell metabolism, neurotransmission, and inflammation. Finally, further research could be done to explore rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis’s potential as a therapeutic agent for the treatment of various diseases and disorders.

Méthodes De Synthèse

Rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis can be synthesized from cyclopentan-1-amine in a two-step process. The first step involves the reaction of cyclopentan-1-amine with ethyl bromide to form ethylcyclopentan-1-amine. This reaction is catalyzed by a base such as sodium hydroxide, and the product is isolated and purified. The second step involves the reaction of ethylcyclopentan-1-amine with 5-ethyl-1,3,4-oxadiazol-2-ylmethyl chloride to form rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis. This reaction is also catalyzed by a base such as sodium hydroxide, and the product is isolated and purified.

Applications De Recherche Scientifique

Rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis has a number of potential applications in scientific research. It has been studied for its potential as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cell metabolism. rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. In addition, rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis has been studied for its potential as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the regulation of inflammation.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis involves the following steps: protection of the amine group, alkylation of the protected amine, deprotection of the amine, cyclization of the resulting compound, and introduction of the oxadiazole group.", "Starting Materials": [ "Cyclopentanone", "Ethylamine", "Boc2O", "NaH", "5-ethyl-1,3,4-oxadiazole-2-carboxylic acid", "CDI", "HCl", "NaOH", "H2SO4", "NaNO2", "CuBr", "NH4Cl" ], "Reaction": [ "Cyclopentanone is reacted with ethylamine to form racemic 3-ethylcyclopentanone amine.", "The amine group is protected using Boc2O to form Boc-protected amine.", "The Boc-protected amine is reacted with NaH and 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid to form the corresponding amide.", "The amide is activated using CDI and reacted with HCl to form the HCl salt of the amide.", "The amine group is deprotected using NaOH to form the free amine.", "The free amine is reacted with H2SO4 and NaNO2 to form the diazonium salt.", "The diazonium salt is reacted with CuBr to form the corresponding aryl bromide.", "The aryl bromide is cyclized using NH4Cl to form rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis." ] }

Numéro CAS

2307782-45-0

Nom du produit

rac-(1R,3S)-3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis

Formule moléculaire

C10H17N3O

Poids moléculaire

195.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.